2-(1-(Pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione
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Description
2-(1-(Pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
- Bioactive molecules containing the pyrrolidine ring have been investigated for their target selectivity. These include derivatives like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones .
- Pyrrolidine-2,5-dione has emerged as a valuable scaffold for treating epilepsy. Researchers have synthesized 1,3-disubstituted pyrrolidine-2,5-diones, exploring their antiepileptic properties .
- Andrade-Jorge et al. developed a green, effective, and mild synthesis method for isoindolines-1,3-diones, which can be useful in various applications .
- Novel 2-(pyridin-2-yl)isoindoline-1,3-dione derivatives have demonstrated better anti-fibrotic activities than existing drugs like Pirfenidone. Compounds such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate exhibit promising IC50 values .
Medicinal Chemistry and Drug Discovery
Epilepsy Treatment
Green Synthesis of Isoindolines
Anti-Fibrotic Activity
Chemodivergent Synthesis
properties
IUPAC Name |
2-(1-pyridin-2-ylpyrrolidin-3-yl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-16-13-5-1-2-6-14(13)17(22)20(16)12-8-10-19(11-12)15-7-3-4-9-18-15/h1-7,9,12H,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJMDMNGLZYDHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione |
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